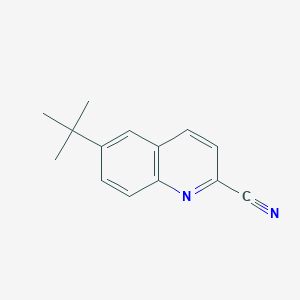

6-Tert-butylquinoline-2-carbonitrile

Description

6-Tert-butylquinoline-2-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a tert-butyl group at the 6-position and a cyano group at the 2-position. The cyano group at position 2 introduces polarity and may participate in hydrogen bonding or serve as a reactive site for further derivatization .

Properties

Molecular Formula |

C14H14N2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

6-tert-butylquinoline-2-carbonitrile |

InChI |

InChI=1S/C14H14N2/c1-14(2,3)11-5-7-13-10(8-11)4-6-12(9-15)16-13/h4-8H,1-3H3 |

InChI Key |

DMDXPKBHXPYELA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table compares key structural and inferred properties of 6-Tert-butylquinoline-2-carbonitrile with similar compounds:

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Functional Groups | Key Inferred Properties |

|---|---|---|---|---|

| 6-Tert-butylquinoline-2-carbonitrile | tert-butyl (6), cyano (2) | ~210 (estimated) | Cyano, aromatic quinoline | High lipophilicity, steric hindrance |

| 6-Chloro-2-quinolinecarbonitrile (CAS 52313-35-6) | Chloro (6), cyano (2) | 188.61 | Cyano, aromatic quinoline | Polar, electron-withdrawing effects |

| 6-Methoxyquinoline-2-carbonitrile | Methoxy (6), cyano (2) | ~189 (estimated) | Cyano, methoxy, aromatic | Electron-donating, increased solubility |

| 6-tert-Butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1268129-76-5) | tert-butyl (6), oxo (2), cyano (3) | 230.31 | Cyano, oxo, saturated ring | Reduced aromaticity, potential hydrogen bonding |

Key Observations :

- Steric vs. Electronic Effects: The tert-butyl group in 6-Tert-butylquinoline-2-carbonitrile introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like chloro or methoxy. In contrast, the chloro group in 6-Chloro-2-quinolinecarbonitrile exerts electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic attacks .

- Solubility: Methoxy and tert-butyl substituents increase lipophilicity, favoring solubility in non-polar solvents. However, the methoxy group’s electron-donating nature may improve aqueous solubility compared to tert-butyl .

- Aromaticity vs.

Reactivity and Functional Group Interactions

- Cyano Group: All compared compounds feature a cyano group, which can act as a hydrogen bond acceptor or undergo nucleophilic addition. The position of the cyano group (2 or 3) influences electronic distribution; for example, in the hexahydroquinoline analog (), the cyano group at position 3 may interact differently with the oxo group at position 2 .

- Substituent Position: Chloro and tert-butyl groups at the 6-position alter the electron density of the quinoline ring. The tert-butyl group’s inductive electron-donating effect may stabilize electrophilic substitution reactions, whereas chloro groups deactivate the ring .

Research Implications and Gaps

- Synthetic Applications: The tert-butyl group’s stability makes 6-Tert-butylquinoline-2-carbonitrile a candidate for catalytic applications or as a ligand in coordination chemistry.

- Data Limitations: Molecular weight and spectral data for 6-Tert-butylquinoline-2-carbonitrile must be experimentally validated, as current estimates are based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.